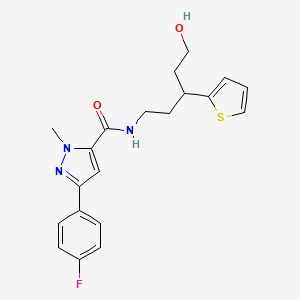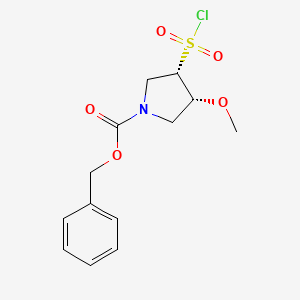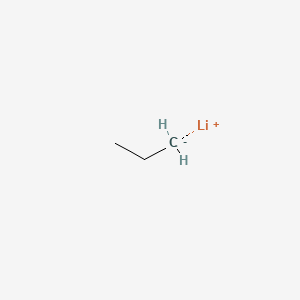
5-Phenylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpiperidin-3-amine, also known as N-phenylpiperidin-3-amine, is a compound with the CAS Number: 100240-05-9 . It is a part of the phenylpiperidines class of chemical compounds, which have a phenyl moiety directly attached to piperidine . These compounds are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published . For instance, a recent study discussed the synthesis of novel piperidine-bearing cinnamic acid hybrids as potent antimicrobial agents .Molecular Structure Analysis
The molecular structure of 5-Phenylpiperidin-3-amine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 176.26 .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
5-Phenylpiperidin-3-amine is a powder at room temperature . It has a melting point of 72-73 degrees Celsius .Aplicaciones Científicas De Investigación
Environmental Synthesis of Cyclic Amines
Fujita, Fujii, and Yamaguchi (2004) developed an efficient method for the N-heterocyclization of primary amines with diols using a CpIr complex. This method allows the synthesis of various cyclic amines, including five-, six-, and seven-membered ones, with water as the only byproduct. It represents an environmentally benign approach to producing cyclic amines, important in various chemical syntheses (Fujita, Fujii, & Yamaguchi, 2004).
Modulation of Piperidine Derivatives
Schnider et al. (2020) explored how functional groups in equatorial or axial β-positions to the amino group can modulate the properties of piperidine derivatives. They synthesized 13 epimeric pairs of 5-substituted N-piperonyl-3-phenylpiperidine derivatives to investigate the impact on basicity, lipophilicity, aqueous solubility, and membrane permeation. These findings are significant for the property-based design of bioactive compounds (Schnider et al., 2020).
Biogenic Amine Analysis in Beverages
Jastrzębska et al. (2018) utilized 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate as a reagent for derivatization of various biogenic amines, including histamine and tyramine. This method allowed for efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of these amines in beverages, demonstrating the versatility of this chemical approach in food chemistry (Jastrzębska et al., 2018).
Synthesis of N-Benylpiperidine and Asymmetric Synthesis
Yamaguchi, Fujita, Fujii, Komatsubara, and Enoki (2007) reported an efficient method for N-cycloalkylation of primary amines with diols, catalyzed by a Cp*Ir complex. This method led to the synthesis of N-benzylpiperidine and a two-step asymmetric synthesis of (S)-2-phenylpiperidine, showcasing the potential of such methods in producing specific cyclic amine structures (Yamaguchi et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .
Direcciones Futuras
Research into piperidine derivatives is ongoing, with a focus on their synthesis and potential pharmacological applications . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
5-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKCGHQMCRKTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


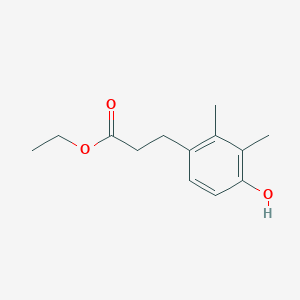
![2-[6-(4-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647314.png)
![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)
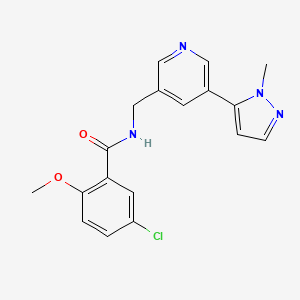
![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)
![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)
